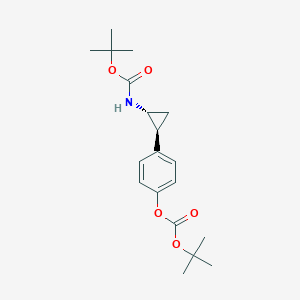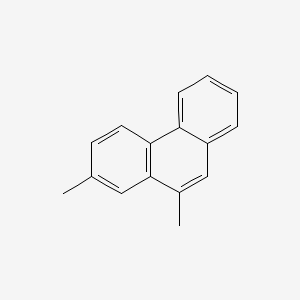
2,10-Dimethylphenanthrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,10-Dimethylphenanthrene: is an aromatic hydrocarbon with the molecular formula C16H14 . It is a derivative of phenanthrene, characterized by the presence of two methyl groups at the 2 and 10 positions on the phenanthrene ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,10-Dimethylphenanthrene typically involves the alkylation of phenanthrene. One common method is the Friedel-Crafts alkylation, where phenanthrene is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C .
Industrial Production Methods: Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the yield and efficiency of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions: 2,10-Dimethylphenanthrene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can yield hydrogenated phenanthrene derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; sulfonation using sulfuric acid.
Major Products Formed:
Oxidation: Phenanthrenequinone derivatives.
Reduction: Dihydro- and tetrahydrophenanthrene derivatives.
Substitution: Nitro- and sulfonylphenanthrene derivatives.
Aplicaciones Científicas De Investigación
2,10-Dimethylphenanthrene has several applications in scientific research:
Chemistry: Used as a model compound in studies of aromatic hydrocarbons and their reactivity.
Biology: Investigated for its interactions with biological macromolecules and potential as a biomarker.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other organic materials
Mecanismo De Acción
The mechanism of action of 2,10-Dimethylphenanthrene involves its interaction with various molecular targets. It can intercalate into DNA, affecting its structure and function. Additionally, it may interact with enzymes and receptors, modulating their activity. The specific pathways and targets depend on the context of its application, such as in biological systems or industrial processes .
Comparación Con Compuestos Similares
- 1,2-Dimethylphenanthrene
- 2,5-Dimethylphenanthrene
- 1,8-Dimethylphenanthrene
- 4,10-Dimethylphenanthrene
Comparison: 2,10-Dimethylphenanthrene is unique due to the specific positioning of its methyl groups, which influences its chemical reactivity and physical properties. Compared to other dimethylphenanthrene isomers, it may exhibit different solubility, melting points, and reactivity patterns. These differences make it suitable for specific applications where other isomers may not be as effective .
Propiedades
Número CAS |
2497-54-3 |
|---|---|
Fórmula molecular |
C16H14 |
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
2,10-dimethylphenanthrene |
InChI |
InChI=1S/C16H14/c1-11-7-8-15-14-6-4-3-5-13(14)10-12(2)16(15)9-11/h3-10H,1-2H3 |
Clave InChI |
ZHPOCIJQBBUJJG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)C3=CC=CC=C3C=C2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Quinolino[3,2-b]acridine](/img/structure/B14752580.png)
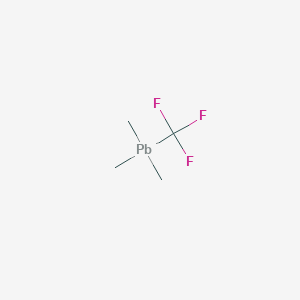
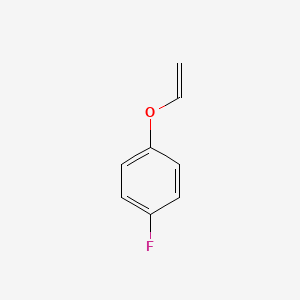
![2,3-Diphenyl-5,6,7,8-tetrahydro-1h-5,8-methanopyrazolo[1,2-a]pyridazin-1-one](/img/structure/B14752602.png)
![Benzo[c][2,7]naphthyridine, 5-chloro-1,2,3,4-tetrahydro-3-(phenylmethyl)-](/img/structure/B14752609.png)
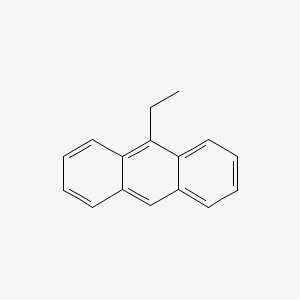
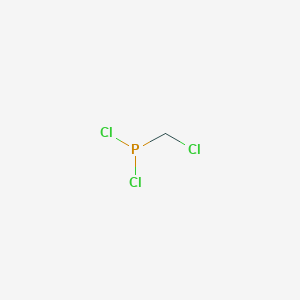
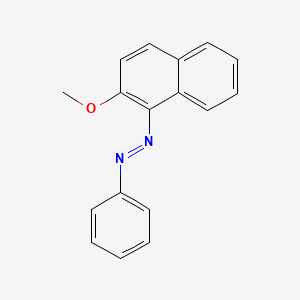

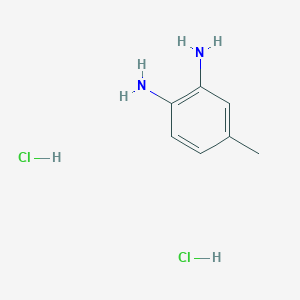
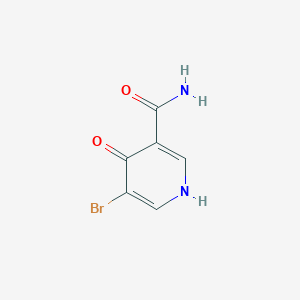
![1b,2,3,4,4a,5-Hexahydropentaleno[1,2-b]oxirene](/img/structure/B14752665.png)
![Bicyclo[2.2.1]heptan-2-one, 3-methyl-](/img/structure/B14752670.png)
